4-Bromo-1-isopropoxy-2-methylbenzene

Overview

Description

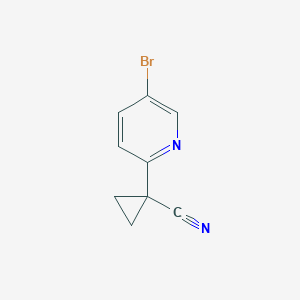

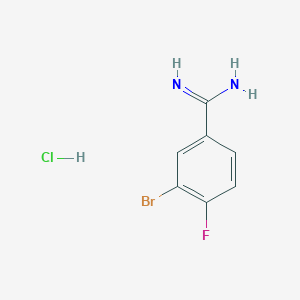

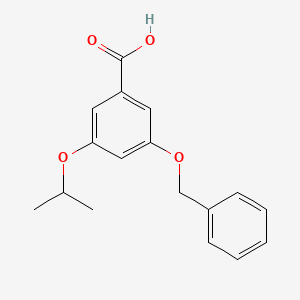

4-Bromo-1-isopropoxy-2-methylbenzene is a halogenated aromatic compound . It has a molecular weight of 229.12 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H13BrO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 . This indicates that the molecule consists of a benzene ring with bromo, isopropoxy, and methyl substituents.Scientific Research Applications

Thermochemistry and Physical Properties

- Thermochemical Studies : Vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including 1-bromo-2-methylbenzene, were examined to develop simple group-additivity procedures for estimating vaporization enthalpies and phase enthalpies of formation of these compounds (Verevkin et al., 2015).

Chemical Synthesis and Reactions

- Sonication in Chemical Synthesis : The synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene (BMB) was enhanced using multi-site phase-transfer catalyst (MPTC) and ultrasonic irradiation, indicating the importance of sonication in enhancing reaction rates (Abimannan, Selvaraj, & Rajendran, 2015).

- Liquid-phase Oxidation : In the liquid-phase oxidation of methylbenzenes using cobalt-copper-bromide systems, nuclear-brominated products like 3-bromo-4-methoxytoluene were obtained, demonstrating the role of bromide ions in achieving selectivity in oxidation reactions (Okada & Kamiya, 1981).

- Polymer End-Functionalization : Alkoxybenzenes, including isopropoxybenzene, were used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations, leading to effective alkylation and allowing single pot syntheses of various compounds (Morgan, Martínez-Castro, & Storey, 2010).

Material Science and Technology

- In Battery Technology : 4-bromo-2-fluoromethoxybenzene (BFMB) was studied as a novel bi-functional electrolyte additive for lithium-ion batteries, enhancing the thermal stability and overcharge protection (Zhang, 2014).

- Antioxidant Interaction Studies : 4-bromo-1-isothiocyanato-2-methylbenzene showed potential as an anticancer compound with antioxidant activity, highlighting the significance of exploring drug-like compounds with multiple pharmaceutical activities (Richa et al., 2020).

Environmental and Health Studies

- Metabolic Studies : Bromobenzene metabolism in guinea pigs resulted in various bromothiocatechols, demonstrating the biological methylation of the thiol and phenol functional groups, relevant to understanding the metabolism of halogenated compounds (Lertratanangkoon, 1993).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Properties

IUPAC Name |

4-bromo-2-methyl-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMLHICCHCBHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)

![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)